2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Applications in Refrigeration and Insulation
Critical Properties of HFE and HFC Binary Systems Trifluoromethoxymethane (HFE-143m), including 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, is highlighted for its potential as an alternative to dichlorodifluoromethane (CCl2F2, CFC-12) in refrigeration due to its low flammability. The study focused on the critical parameters of binary mixtures with various hydrofluorocarbons (HFCs), demonstrating its potential utility in enhancing refrigeration systems and possibly in insulation materials due to the similar physical properties of the compounds involved (Uchida et al., 2004).
Thermal Conductivity of Alternative CFCs A study on the thermal conductivities of various compounds, including 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, emphasizes its significance as a possible alternative to chlorofluorocarbons (CFCs) for cellular-plastic foams. This indicates its role in improving material efficiency and environmental safety in insulation applications (Perkins et al., 2001).
Chemical Interaction Studies
Hydrogen-bonding Interactions Research involving hydrogen-bonding interactions of compounds, including 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, provides insights into its chemical behavior, especially in the gas phase. Understanding these interactions could be crucial for its application in complex chemical processes or formulations (Guerrero et al., 2009).
Material Science and Polymer Research
Polymer Synthesis and Structure Analysis The compound has been studied in the context of polymer synthesis, showcasing its utility in creating novel materials with desirable properties such as high solubility and mechanical strength. This points to its potential application in developing advanced materials for various industrial uses (Frank et al., 2011).
Polyimide Films The creation of colorless, transparent, and mechanically robust polyimide films using 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane indicates its significance in the production of high-performance materials with specific optical and physical properties, potentially useful in electronics, coatings, and other high-tech applications (Yang, Chin‐Ping & Su, Yu-Yang, 2005).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFUCXZHKDNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436024 | |
Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
CAS RN |
26103-07-1 | |
Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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